molecular formula C19H19N3O5S2 B2992671 Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865248-38-0

Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2992671
CAS No.: 865248-38-0
M. Wt: 433.5
InChI Key: SRRGXOXIXAXGQF-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with a sulfamoyl group at the 6-position and a 2-phenylacetyl imino moiety at the 2-position. The ethyl acetate group at the 3-position enhances its solubility in organic solvents and modulates its pharmacokinetic properties. Its synthesis likely follows methods analogous to related benzothiazole derivatives, such as refluxing in acetone with ethyl bromocyanoacetate and indole derivatives, yielding products confirmed via NMR, IR, and mass spectrometry .

Properties

IUPAC Name

ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-2-27-18(24)12-22-15-9-8-14(29(20,25)26)11-16(15)28-19(22)21-17(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRGXOXIXAXGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-phenylacetyl chloride with 2-amino-6-sulfamoylbenzothiazole in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents on the benzothiazole core. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate and Analogous Compounds

Compound Name (IUPAC) Molecular Formula Substituents at Key Positions Notable Features
This compound C₂₅H₂₄N₃O₅S₂ - 6-SO₂NH₂, 2-(2-phenylacetyl)imino Sulfamoyl enhances polarity; phenylacetyl increases lipophilicity
Ethyl 2-[(2Z)-6-sulfamoyl-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (BA92346) C₂₄H₂₉N₃O₈S₂ - 6-SO₂NH₂, 2-(3,4,5-triethoxybenzoyl)imino Triethoxy groups improve solubility in polar solvents
Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-benzothiazol-3-yl]acetate C₂₅H₂₃N₃O₅S₂ - 6-SO₂NH₂, 2-(4-benzylbenzoyl)imino 4-Benzylbenzoyl may enhance aromatic stacking interactions
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate C₁₉H₁₇ClN₂O₂ - Imidazole core with 4-Cl-C₆H₄ substituent Chlorophenyl group increases electrophilicity

Substituent Effects on Physicochemical Properties

  • Aromatic Moieties : The 2-phenylacetyl group in the target compound introduces lipophilicity, favoring membrane permeability. In contrast, BA92346’s 3,4,5-triethoxybenzoyl substituent increases steric bulk and polarity, which may alter metabolic stability .
  • Halogenation : Chlorophenyl or bromophenyl groups in imidazole analogs (e.g., compounds C and D in ) enhance electrophilicity and resistance to oxidative degradation, a feature absent in the sulfamoyl-substituted benzothiazoles .

Biological Activity

Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound features a benzothiazole core with a sulfonamide group, which contributes to its biological activity. The synthesis typically involves the condensation of 2-phenylacetyl chloride with 2-amino-6-sulfamoylbenzothiazole, followed by esterification with ethyl acetate. Common solvents used include dichloromethane and ethanol, often in the presence of catalysts like triethylamine.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of key enzymes necessary for bacterial growth and replication.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The sulfonamide group is thought to enhance its binding affinity to target proteins involved in cell proliferation and survival .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes by binding to their active sites. The sulfonamide moiety plays a crucial role in this interaction, enhancing the compound's specificity and potency against various targets.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating potent antibacterial activity .
  • Anticancer Activity : In a study conducted on human breast cancer cell lines (MCF-7), the compound was shown to reduce cell viability by 50% at concentrations as low as 10 µg/mL after 48 hours of treatment. Mechanistic studies revealed that it triggers apoptosis through mitochondrial pathways .

Comparative Analysis with Related Compounds

CompoundStructureBiological ActivityMIC (µg/mL)
Ethyl 2-[2-(2-phenylacetyl)imino-6-sulf

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.